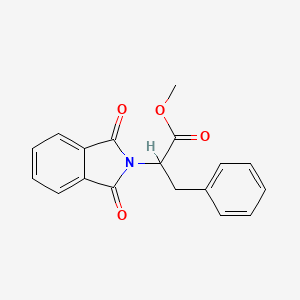

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Overview

Description

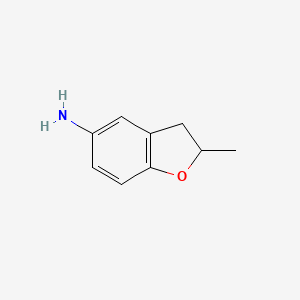

The compound "5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is also known as hydantoin. Hydantoins are a class of compounds with a wide range of physiological activities and are often used in pharmaceutical preparations. The substitution at the 5-position of the imidazolidine ring is known to significantly affect the biological activity of these compounds .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives typically involves the reaction of phenyl isocyanates with amino nitriles or the condensation of imino derivatives with aldehydes and acids. For instance, the synthesis of 5-methyl-3,5-diphenylimidazolidine-2,4-diones was achieved through the reaction of substituted phenyl isocyanates with 2-amino-2-phenylpropanenitrile, followed by a series of rearrangements and hydrolysis steps . Similarly, a three-component condensation involving 4-imino-1-phenylimidazolidin-2-one, aldehydes, and Meldrum's acid has been developed to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins .

Molecular Structure Analysis

The molecular structure of hydantoin derivatives is characterized by the presence of a five-membered imidazolidine ring containing two carbonyl groups at the 2 and 4 positions. The substitution pattern, particularly at the 5-position, can significantly influence the molecular geometry and electronic structure. For example, the structure of a Z isomer of a 5-substituted imidazolidine-2,4-dione was found to be planar except for the methoxy group's hydrogen atoms . Additionally, the presence of substituents can affect the coplanarity of phenyl rings and the imidazole ring, as well as the extent of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic substitutions, acylation, halogenation, and reduction. The reactivity of these compounds can vary depending on the substitution pattern. For instance, derivatives with N1 and N3 disubstitution were found to be less stable and more prone to hydrolysis . The reaction with isothiocyanates can lead to novel spiro-linked and imidazoline-thione compounds . Additionally, the reaction with organometallic reagents such as Grignard reagents and lithium dibutylcuprate typically results in 1,2-addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. The presence of electron-acceptor substituents in the imidazolidine ring can affect the rate of base-catalyzed hydrolysis, with faster reactions observed for compounds with such substituents . The pKa values of these compounds can be determined kinetically, and their stability can be assessed through spectroscopic methods. For example, a high HOMO-LUMO energy gap indicates good thermodynamic stability, which is important for the compound's persistence during drug manufacturing .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS1 and TNKS2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in various cellular processes .

Mode of Action

The compound interacts with its targets, TNKS1 and TNKS2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism . These residues contribute high per-residue energy and consistent high-affinity interactions .

Biochemical Pathways

TNKS plays a major role in many biological pathways, including the Wnt β-catenin pathway . This pathway is responsible for various cellular processes, and TNKS has been highlighted for its essential role in the progression and development of diverse carcinomas .

Pharmacokinetics

It’s known that the compound exhibits inhibitory potential at a nanomolar level .

Result of Action

The binding of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione to TNKS1 and TNKS2 results in similar structural changes characterized by increased flexibility and solvent assessible surface area of the residues . This infers an analogous structural binding mechanism .

Safety and Hazards

Future Directions

The future directions for “5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione” could involve further investigation into its potential inhibitory effects on tankyrase, similar to related compounds . This could aid in the design of novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .

properties

IUPAC Name |

5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMDEHNRMKFSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |

CAS RN |

23186-96-1 | |

| Record name | 23186-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)